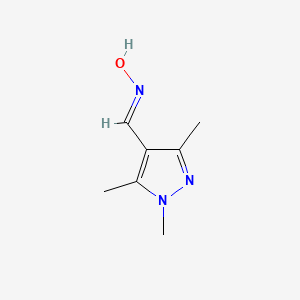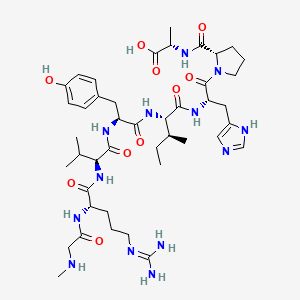![molecular formula C8H8N2 B1337032 4-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 824-24-8](/img/structure/B1337032.png)
4-methyl-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
4-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with a methyl group attached to the fourth position of the pyrrole ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Wirkmechanismus
Target of Action
Azaindoles, a class of compounds to which 4-methyl-7-azaindole belongs, have been widely used in drug discovery, particularly as kinase inhibitors .
Mode of Action
It’s known that azaindoles can interact with their targets, often kinases, to modulate their activity .
Biochemical Pathways
Azaindoles have been shown to impact a variety of pathways, often related to cell signaling and growth, due to their role as kinase inhibitors .
Result of Action
Azaindoles have been shown to have a variety of effects, often related to the inhibition of kinases and the modulation of cell signaling pathways .
Biochemische Analyse
Biochemical Properties
4-methyl-1H-pyrrolo[2,3-b]pyridine has been found to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . It interacts with these enzymes, inhibiting their activity and thereby influencing biochemical reactions within the cell .
Cellular Effects
In cellular processes, this compound has been observed to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as FGFRs . It inhibits the activation of these receptors, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
Its potent inhibitory activity against FGFRs suggests potential long-term effects on cellular function .
Metabolic Pathways
Its interaction with FGFRs suggests potential involvement in pathways regulated by these receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Several synthetic routes have been developed for the preparation of 4-methyl-1H-pyrrolo[2,3-b]pyridine. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound in the presence of a base can lead to the formation of the desired pyrrolopyridine structure .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions include pyridine-N-oxides, reduced derivatives, and various substituted pyrrolopyridine compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-methyl-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
4-methyl-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: Lacks the methyl group at the fourth position, which can affect its biological activity and chemical reactivity.
4-fluoro-1H-pyrrolo[2,3-b]pyridine: Contains a fluorine atom instead of a methyl group, leading to different electronic and steric properties.
1H-pyrrolo[3,4-b]pyridine: Has a different ring fusion pattern, which can result in distinct biological activities and chemical behaviors.
The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical and biological properties.
Eigenschaften
IUPAC Name |
4-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-2-4-9-8-7(6)3-5-10-8/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBIZMQVCXHCGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70421369 | |
| Record name | 4-Methyl-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70421369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824-24-8 | |
| Record name | 4-Methyl-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70421369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical synthetic pathways used to obtain 4-Methyl-7-azaindole derivatives?
A: The provided research highlights the use of 3-formyl-7-azaindoles (pyrrolo(2-3-b)pyridine-3-carboxaldehyde) as a starting point for synthesizing substituted 7-azaindole derivatives []. While the specific synthesis of 4-Methyl-7-azaindole is not detailed, it suggests that modifications at the 3-position of the 7-azaindole scaffold are achievable. It is plausible that similar synthetic strategies, involving reactions with appropriate reagents on a suitable precursor, could be employed to introduce the 4-methyl substituent.
Q2: What kind of biological activities have been explored for 7-azaindole derivatives?
A: Although the provided abstracts don't specify the biological applications of the synthesized compounds, the synthesis of complex molecules like 1-phenyl-4-methyl-7-azatryptophan and 1-phenyl-4-methyl-7-azaindolyl-3-acetic acid [] suggests an interest in their potential pharmaceutical applications. 7-Azaindole derivatives are known to possess a diverse range of biological activities, making them interesting targets for medicinal chemistry research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(E)-2-methylpropylideneamino]thiourea](/img/structure/B1336983.png)









